isochavicol
Description
Properties
IUPAC Name |
4-prop-1-enylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-3-8-4-6-9(10)7-5-8/h2-7,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFCIIBZHQXRCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401345962 | |
| Record name | 4-(1-Propen-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401345962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
539-12-8 | |
| Record name | 4-(1-Propenyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=539-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-Propen-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401345962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Isochavicol can be synthesized through several methods. One common synthetic route involves the alkylation of phenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as essential oils of certain plants. The extraction process includes steam distillation followed by purification steps like fractional distillation or chromatography to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Isochavicol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of saturated alcohols.
Substitution: This compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Saturated alcohols.
Substitution: Nitro, sulfo, and halo derivatives of this compound.
Scientific Research Applications
Antimicrobial Properties
Isochavicol has demonstrated significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing natural antimicrobial agents. The mechanism involves disrupting the bacterial cell membrane integrity, leading to cell death .
Anti-inflammatory Effects
Research has shown that this compound possesses anti-inflammatory properties, which can be beneficial in treating inflammatory diseases. It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation in animal models . This property makes it a promising candidate for therapeutic applications in conditions such as arthritis and inflammatory bowel disease.
Antioxidant Activity
This compound exhibits strong antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This activity is essential for preventing cellular damage and may contribute to its protective effects against chronic diseases such as cancer and cardiovascular disorders .
Pest Repellent
In agricultural settings, this compound has been identified as an effective natural insect repellent. Studies indicate that it can deter pests like aphids and whiteflies without harming beneficial insects . This application supports sustainable agricultural practices by reducing the reliance on synthetic pesticides.
Plant Growth Promotion
This compound has been shown to enhance plant growth by promoting root development and nutrient uptake. Its application in horticulture can lead to improved crop yields and healthier plants .
Flavoring Agent
Due to its pleasant aroma, this compound is utilized as a flavoring agent in food products. It contributes to the sensory profile of various culinary dishes and beverages, enhancing consumer acceptance .
Preservation
The compound's antimicrobial properties also make it suitable for use as a natural preservative in food products. It can inhibit the growth of spoilage microorganisms, thereby extending shelf life without compromising food safety .
Case Studies
Mechanism of Action
The mechanism of action of isochavicol involves its interaction with various molecular targets and pathways. This compound can modulate oxidative stress pathways by scavenging free radicals and enhancing antioxidant enzyme activities. It also interacts with inflammatory pathways, inhibiting the production of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isochavicol shares structural and functional similarities with phenylpropanoids and phenolic derivatives. Below is a detailed comparison with key analogs:
This compound vs. This compound Esters
- Structural Differences: Esters feature acyl groups (e.g., isobutyrate, 2-methylbutyrate) replacing the phenolic hydroxyl, increasing hydrophobicity .
- Bioactivity : this compound exhibits stronger antiplasmodial activity (IC₅₀ = 14.2 µM) than its propionate derivative (IC₅₀ = 70.0 µM), suggesting the free hydroxyl group is critical for efficacy .
- Extraction : this compound is absent in hydrodistilled oils due to water solubility but is detectable via HS-SPME in leaf volatiles (7.1–34.7%) . Esters dominate in essential oils due to higher volatility .
This compound vs. Coumarin Derivatives
This compound vs. Other Phenylpropanoids
- Apiol and Myristicin: Found in Daucus species, these lack the propenyl phenolic structure and show divergent bioactivities (e.g., insecticidal vs. antiplasmodial) .
- t-Anol/Isochavicol O-Methyltransferase (AIMT1): this compound is a substrate for methylation in Foeniculum vulgare, producing methylated derivatives with altered solubility and bioactivity .
Functional and Metabolic Comparisons
Metabolic Pathways
- This compound biosynthesis involves phenylpropanoid pathways, with key enzymes like phenylalanine ammonia-lyase (PAL) and AIMT1 .
- Esterification occurs post-synthesis, modulating volatility and ecological roles (e.g., pollinator attraction vs. defense) .
Q & A
Q. How can researchers ensure reproducibility when publishing this compound-related findings?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectral data in public repositories (e.g., GNPS) and sharing detailed protocols on platforms like protocols.io . Disclose batch numbers, solvent suppliers, and instrument calibration logs. Invite third-party validation through collaborative replication studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
